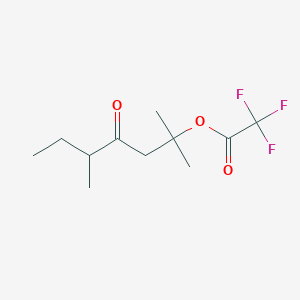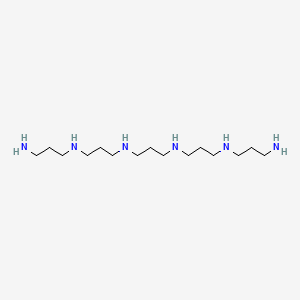
4,8,12,16-Tetraazanonadecane-1,19-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8,12,16-Tetraazanonadecane-1,19-diamine is a chemical compound with the molecular formula C19H44N6 It is characterized by the presence of four nitrogen atoms and two amine groups, making it a polyamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,8,12,16-Tetraazanonadecane-1,19-diamine typically involves the reaction of primary amines with alkyl halides under controlled conditions. One common method is the reaction of ethylenediamine with a suitable alkyl halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 4,8,12,16-Tetraazanonadecane-1,19-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl halides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed:
Oxidation: Formation of corresponding amine oxides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives
Wissenschaftliche Forschungsanwendungen
4,8,12,16-Tetraazanonadecane-1,19-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a stabilizing agent for proteins and nucleic acids.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Wirkmechanismus
The mechanism of action of 4,8,12,16-Tetraazanonadecane-1,19-diamine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, its polyamine structure allows it to interact with nucleic acids and proteins, potentially stabilizing their structures and affecting their functions .
Vergleich Mit ähnlichen Verbindungen
1,4,7,10-Tetraazacyclododecane: Another polyamine with four nitrogen atoms, used in similar applications but with a different ring structure.
1,4,8,12-Tetraazacyclopentadecane: A polyamine with a similar number of nitrogen atoms but a different carbon chain length and structure
Uniqueness: 4,8,12,16-Tetraazanonadecane-1,19-diamine is unique due to its linear structure and the presence of two terminal amine groups, which provide distinct reactivity and binding properties compared to cyclic polyamines. This makes it particularly useful in applications requiring specific interactions with metal ions, proteins, and nucleic acids .
Eigenschaften
CAS-Nummer |
63833-74-9 |
|---|---|
Molekularformel |
C15H38N6 |
Molekulargewicht |
302.50 g/mol |
IUPAC-Name |
N'-[3-[3-[3-(3-aminopropylamino)propylamino]propylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C15H38N6/c16-6-1-8-18-10-3-12-20-14-5-15-21-13-4-11-19-9-2-7-17/h18-21H,1-17H2 |
InChI-Schlüssel |
UJMCAHHGTKIXAU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)CNCCCNCCCNCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
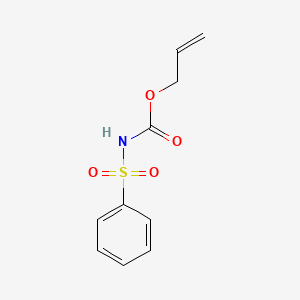
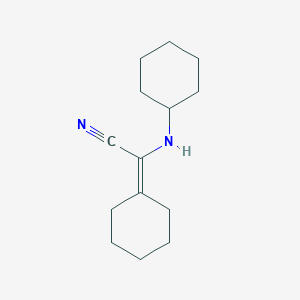
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
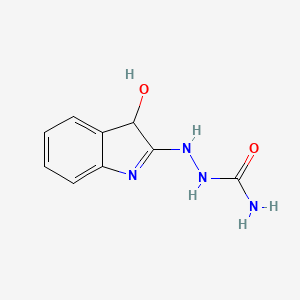

![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)


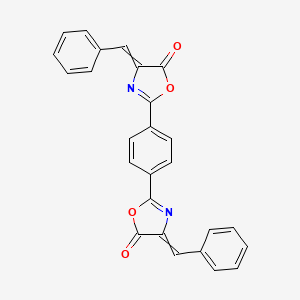
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
